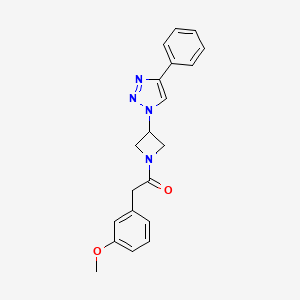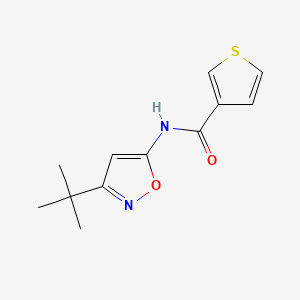
3-fluoro-N-(2-methoxy-2-phenylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(2-methoxy-2-phenylbutyl)benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is also known as "L-745,870" and belongs to the class of benzamides.
Applications De Recherche Scientifique
Antitumor Activity
Benzamide derivatives, including compounds structurally related to 3-fluoro-N-(2-methoxy-2-phenylbutyl)benzamide, have shown promising antitumor activity. For instance, a study by Saito et al. (1999) demonstrated that certain benzamide derivatives can inhibit histone deacetylase, leading to the suppression of tumor growth in various human tumor cell lines.
Imaging of Neurological Disorders
Benzamide analogs have been used in imaging studies related to neurological disorders. Kepe et al. (2006) utilized a specific benzamide derivative as a molecular imaging probe to quantify serotonin receptors in the brains of Alzheimer's disease patients, providing valuable insights into the disease's progression (Kepe et al., 2006).
Diabetes Treatment Research
In the context of diabetes treatment, derivatives of benzamide like repaglinide have been explored. A study by Grell et al. (1998) delves into the structure-activity relationships of hypoglycemic benzoic acid derivatives, highlighting their potential in managing type 2 diabetes.
Tumor Imaging
Fluorine-containing benzamide analogs have been synthesized for imaging the sigma2 receptor status of solid tumors, as detailed in a study by Tu et al. (2007). These compounds could be used in positron emission tomography (PET) imaging, aiding in the diagnosis and treatment planning for cancer patients.
Modulation of Glutamate Receptors
Benzamide derivatives like CDPPB have been found to modulate metabotropic glutamate receptors, which play a critical role in various neurological processes. A study by de Paulis et al. (2006) investigates the effects of substituents on these benzamide derivatives in the context of cortical astrocytes.
Propriétés
IUPAC Name |
3-fluoro-N-(2-methoxy-2-phenylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-3-18(22-2,15-9-5-4-6-10-15)13-20-17(21)14-8-7-11-16(19)12-14/h4-12H,3,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLDWFMPDHQCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=CC(=CC=C1)F)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-methoxy-2-phenylbutyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylbenzoate](/img/structure/B2558476.png)

![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/no-structure.png)




![Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate](/img/structure/B2558491.png)
![2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2558492.png)
